![molecular formula C18H17IN2O2S B4107499 6-iodo-2-(isopropylthio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B4107499.png)
6-iodo-2-(isopropylthio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone
Overview
Description
6-iodo-2-(isopropylthio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone is a synthetic compound that belongs to the quinazolinone class of compounds. It has been extensively studied for its potential use in scientific research applications due to its unique chemical structure and properties.
Mechanism of Action
The exact mechanism of action of 6-iodo-2-(isopropylthio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone is not fully understood. However, it is believed to exert its effects by inhibiting specific enzymes or proteins that are involved in disease processes.
Biochemical and Physiological Effects:
Studies have shown that 6-iodo-2-(isopropylthio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using 6-iodo-2-(isopropylthio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone in lab experiments is its unique chemical structure, which allows for the investigation of specific disease processes and potential drug targets. However, one limitation is that further research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the study of 6-iodo-2-(isopropylthio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone. One direction is to investigate its potential use in combination with other drugs for the treatment of various diseases. Another direction is to study its effects on specific disease processes and potential drug targets. Finally, further research is needed to fully understand its mechanism of action and potential side effects.
Scientific Research Applications
6-iodo-2-(isopropylthio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone has been studied for its potential use in scientific research applications, particularly in the field of medicinal chemistry. It has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders.
properties
IUPAC Name |
6-iodo-3-(4-methoxyphenyl)-2-propan-2-ylsulfanylquinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17IN2O2S/c1-11(2)24-18-20-16-9-4-12(19)10-15(16)17(22)21(18)13-5-7-14(23-3)8-6-13/h4-11H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMMFPIZWMQOIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17IN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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